molecular formula C11H10N4O4 B563874 Carbadox-d3 CAS No. 1185240-06-5

Carbadox-d3

Cat. No.: B563874
CAS No.: 1185240-06-5
M. Wt: 265.24 g/mol
InChI Key: OVGGLBAWFMIPPY-FIBGUPNXSA-N
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Description

Carbadox-d3 is a deuterium-labeled derivative of Carbadox, a quinoxaline-di-N-oxide antibiotic compound. It is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Carbadox itself is widely used in the swine industry to control enteric diseases and improve feed efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbadox-d3 involves the incorporation of deuterium into the Carbadox molecule. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Carbadox-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted this compound compounds .

Scientific Research Applications

Carbadox-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of Carbadox in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Carbadox in the body.

    Industry: Applied in the development of new antibiotics and veterinary drugs

Mechanism of Action

Carbadox-d3 exerts its effects by inhibiting DNA synthesis and causing DNA strand breaks. This bactericidal action is primarily effective against Gram-positive bacteria and anaerobic conditions. The molecular targets include bacterial DNA and enzymes involved in DNA replication .

Comparison with Similar Compounds

Uniqueness of Carbadox-d3: this compound is unique due to its deuterium labeling, which allows for precise tracing in scientific studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of Carbadox, making it a crucial tool in research .

Properties

CAS No.

1185240-06-5

Molecular Formula

C11H10N4O4

Molecular Weight

265.24 g/mol

IUPAC Name

trideuteriomethyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3

InChI Key

OVGGLBAWFMIPPY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

SMILES

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Canonical SMILES

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Synonyms

(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl-d3 Ester N,N’-Dioxide;  2-Formylquinoxaline-1,4-dioxide Carbomethoxyhydrazone-d3;  Fortigro-d3;  GS 6244-d3;  Getroxel-d3;  Mecadox-d3; 

Origin of Product

United States

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